S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C12H18Br2N2O4S2 and a molecular weight of 478.22 g/mol . This compound is characterized by the presence of a thiosulfate group, a dibromo-substituted pyridine ring, and an aminoethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Dibromo-Pyridine Intermediate: The initial step involves the bromination of 2-pyridinol to obtain 3,5-dibromo-2-pyridinol.
Etherification: The dibromo-pyridinol is then reacted with 5-bromopentanol under basic conditions to form 5-(3,5-dibromo-2-pyridyloxy)pentanol.
Amination: The resulting compound is then subjected to amination with ethylenediamine to form 5-(3,5-dibromo-2-pyridyloxy)pentylamine.
Thiosulfation: Finally, the amine is reacted with thiosulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are typically used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: This compound has a similar structure but with a methoxyphenyl group instead of a dibromo-pyridyloxy group.
S-[2-({5-[(3-Bromopyridin-2-yl)oxy]pentyl}amino)ethyl] hydrogen sulfurothioate: Another similar compound with a bromopyridinyl group.
Uniqueness
S-2-((5-(3,5-Dibromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its dibromo-pyridyloxy group, which imparts distinct chemical properties and potential biological activities .
Properties
CAS No. |
41287-01-8 |
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Molecular Formula |
C12H18Br2N2O4S2 |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H18Br2N2O4S2/c13-10-8-11(14)12(16-9-10)20-6-3-1-2-4-15-5-7-21-22(17,18)19/h8-9,15H,1-7H2,(H,17,18,19) |
InChI Key |
YSKCXFJVTRCGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCCCCCNCCSS(=O)(=O)O)Br |
Origin of Product |
United States |
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